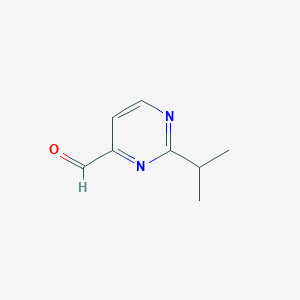

2-Isopropyl-4-pyrimidinecarbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-propan-2-ylpyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6(2)8-9-4-3-7(5-11)10-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTUBCRXFCUJQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651025 | |

| Record name | 2-(Propan-2-yl)pyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944901-13-7 | |

| Record name | 2-(1-Methylethyl)-4-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944901-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Propan-2-yl)pyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Isopropyl-5-pyrimidinecarbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleobases, vitamins, and a multitude of synthetic drugs.[1][2] Its prevalence in nature and its versatile chemical properties have made it a privileged scaffold in the design of novel therapeutics.[3][4] Within this broad class of compounds, substituted pyrimidine aldehydes serve as critical intermediates, offering a reactive "handle" for the construction of more complex molecular architectures. This guide provides a comprehensive technical overview of 2-isopropyl-5-pyrimidinecarbaldehyde, a valuable building block for researchers and professionals in drug development.

It is important to note that while the topic specifies "2-Isopropyl-4-pyrimidinecarbaldehyde," a thorough review of chemical literature and databases indicates that this isomer is not commonly available or well-documented. The more prevalent and synthetically useful isomer is 2-isopropyl-5-pyrimidinecarbaldehyde , and as such, this guide will focus on this well-characterized compound. Its systematic IUPAC name is 2-(propan-2-yl)pyrimidine-5-carbaldehyde .[2]

Physicochemical and Structural Characteristics

A foundational understanding of a compound's properties is paramount for its effective application in synthesis and drug design. The key physicochemical parameters of 2-isopropyl-5-pyrimidinecarbaldehyde are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(propan-2-yl)pyrimidine-5-carbaldehyde | [2] |

| Synonyms | 2-Isopropyl-5-pyrimidinecarbaldehyde, 2-ISOPROPYL-5-PYRIMIDINECARBALDEHYDE | [2] |

| CAS Number | 312263-48-2 | [2] |

| Molecular Formula | C₈H₁₀N₂O | [2] |

| Molecular Weight | 150.18 g/mol | [2] |

| Appearance | Not specified, likely a solid at room temperature | |

| XLogP3-AA | 0.8 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

The structure of 2-isopropyl-5-pyrimidinecarbaldehyde, characterized by an isopropyl group at the C2 position and a carbaldehyde at the C5 position of the pyrimidine ring, is depicted below.

Figure 1: Chemical structure of 2-isopropyl-5-pyrimidinecarbaldehyde.

Synthesis Methodologies

The synthesis of substituted pyrimidine aldehydes can be approached through several strategic pathways. For 2-isopropyl-5-pyrimidinecarbaldehyde, two plausible and commonly employed methods are the Vilsmeier-Haack reaction and the oxidation of a corresponding alcohol.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][5] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6] This electrophilic species then attacks the electron-rich position of the heterocyclic ring. In the case of a 2-substituted pyrimidine, the C5 position is the most nucleophilic and therefore the primary site of formylation.[5]

Figure 2: Vilsmeier-Haack formylation of 2-isopropylpyrimidine.

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation

-

To a solution of the substrate (e.g., 2-isopropylpyrimidine) in DMF, add the Vilsmeier reagent (prepared from POCl₃ and DMF) at 0 °C.[1]

-

Allow the reaction mixture to stir at room temperature for a specified period (typically several hours), monitoring the reaction progress by TLC.[1]

-

Upon completion, quench the reaction by adding a solution of sodium acetate in water at 0 °C.[1]

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry over anhydrous sodium sulfate.[1]

-

Purify the crude product by silica gel column chromatography to yield the desired aldehyde.[1]

Note: This is a generalized protocol. Specific reaction times, temperatures, and purification methods would need to be optimized for this particular substrate.

Oxidation of (2-Isopropylpyrimidin-5-yl)methanol

An alternative and often high-yielding approach is the oxidation of the corresponding primary alcohol, (2-isopropylpyrimidin-5-yl)methanol. This precursor can be synthesized from a corresponding ester via reduction. The oxidation of the alcohol to the aldehyde can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Dess-Martin periodinane.

Figure 3: Oxidation of (2-isopropylpyrimidin-5-yl)methanol.

Experimental Protocol: General Procedure for Oxidation with MnO₂

-

Dissolve (2-isopropylpyrimidin-5-yl)methanol in a suitable organic solvent such as dichloromethane or chloroform.

-

Add activated manganese dioxide (a significant excess, e.g., 5-10 equivalents) to the solution.

-

Stir the suspension vigorously at room temperature. The reaction progress should be monitored by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.

-

Wash the filter cake with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be further purified by chromatography or crystallization.

Chemical Reactivity and Synthetic Utility

The aldehyde functionality at the C5 position of 2-isopropyl-5-pyrimidinecarbaldehyde is a versatile handle for a wide range of chemical transformations, making it a valuable intermediate in multi-step syntheses.

-

Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) to form the corresponding amines. This is a fundamental reaction in the synthesis of many pharmaceutical compounds.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde to an alkene, providing a route to extend carbon chains and introduce new functional groups.

-

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds, to form α,β-unsaturated systems.

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid using reagents like potassium permanganate or Jones reagent. Conversely, it can be reduced to the primary alcohol with reducing agents such as sodium borohydride (NaBH₄).

Applications in Drug Discovery and Medicinal Chemistry

Pyrimidine-5-carbaldehydes are crucial building blocks in the synthesis of a wide range of biologically active molecules, including antiviral, antibacterial, and anticancer agents.[7] The 2-isopropyl-5-pyrimidinecarbaldehyde scaffold has been incorporated into molecules targeting various enzymes and receptors.

A notable example of a closely related structure is found in the synthesis of intermediates for Rosuvastatin, a widely used statin drug. While not directly using 2-isopropyl-5-pyrimidinecarbaldehyde, the synthesis of Rosuvastatin involves a complex pyrimidine aldehyde intermediate, N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide, highlighting the importance of this class of compounds in the development of blockbuster drugs.[8]

Furthermore, the pyrazolo[4,3-d]pyrimidine scaffold, which can be synthesized from pyrimidine precursors, has been investigated for the development of potent and selective inhibitors of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy.[9]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, the aldehyde proton (likely a singlet downfield, ~9-10 ppm), a septet for the isopropyl methine proton, and a doublet for the isopropyl methyl protons.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the aldehyde (downfield, ~180-190 ppm), the carbons of the pyrimidine ring, and the carbons of the isopropyl group.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (150.18 g/mol ).[2]

Safety and Handling

2-Isopropyl-5-pyrimidinecarbaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Based on available data for similar compounds, it is likely to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion

2-Isopropyl-5-pyrimidinecarbaldehyde is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its strategic placement of an isopropyl group and a reactive aldehyde functionality on the pyrimidine core allows for the construction of a diverse range of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and physicochemical properties is essential for its effective utilization in drug discovery and development programs.

References

- Deshmukh, M. B., Patil, S. S., & Pawar, R. P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research in Pharmacy and Chemistry, 2(3), 757-766.

- Kaur, R., & Kumar, R. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-(4-Fluorophenyl)-5-formyl-6-(1-methylethyl)-2-pyrimidinyl)-N-methylmethanesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isopropyl-5-pyrimidinecarbaldehyde. Retrieved from [Link]

-

RSC Publishing. (2019). Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Retrieved from [Link]

- U.S. Patent No. 5,519,140. (1996). Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine.

- U.S. Patent No. CN104817505A. (2015). Method of preparing N-[4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropyl-pyrimidine-2-yl]-N-methylmethanesulfonamide.

- U.S. Patent No. WO2019209607A1. (2019). Novel process for synthesis of a phenoxy diaminopyrimidine compound.

- Verbitsky, E. V., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 2895-2898.

- Zidar, N., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry, 114, 146-161.

Sources

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. hmdb.ca [hmdb.ca]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. rsc.org [rsc.org]

- 8. N-(4-(4-Fluorophenyl)-5-formyl-6-(1-methylethyl)-2-pyrimidinyl)-N-methylmethanesulfonamide | C16H18FN3O3S | CID 10473133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Isopropyl-4-pyrimidinecarbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-4-pyrimidinecarbaldehyde is a substituted pyrimidine derivative that has garnered interest as a versatile building block in organic synthesis, particularly within the realms of pharmaceutical and agrochemical research.[1] Its unique molecular architecture, featuring an isopropyl group at the 2-position and a reactive carbaldehyde moiety at the 4-position of the pyrimidine ring, makes it a valuable intermediate for the construction of more complex, biologically active molecules.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines general synthetic strategies, and explores its applications in medicinal chemistry.

Physicochemical Properties

While detailed experimental data for this compound is not extensively published, its fundamental properties have been established through supplier specifications and analogous compounds.

| Property | Value | Source |

| CAS Number | 944901-13-7 | [1] |

| Molecular Formula | C₈H₁₀N₂O | [1] |

| Molecular Weight | 150.2 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Purity | ≥ 98% (Assay) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Solubility and Stability:

Synthesis and Reactivity

The synthesis of this compound is not explicitly detailed in readily available literature. However, general methods for the preparation of pyrimidine-4-carbaldehydes offer viable synthetic routes.

General Synthetic Approaches

Two primary strategies can be employed for the synthesis of pyrimidine-4-carbaldehydes:

-

Chemoselective Oxidation of 4-Hydroxymethyl-pyrimidines: This is a common and effective method where the corresponding 4-hydroxymethylpyrimidine is oxidized to the aldehyde. A variety of oxidizing agents can be used, with the choice depending on the substrate's sensitivity and the desired selectivity.

-

Riley Oxidation of 4-Methylpyrimidines: This method involves the direct oxidation of a 4-methyl group to a carbaldehyde using selenium dioxide. This can be a more direct route if the corresponding 4-methylpyrimidine is readily accessible.

A plausible synthetic workflow for this compound is outlined below:

Caption: Plausible synthetic workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the aldehyde functional group. This group is susceptible to a wide range of nucleophilic addition and condensation reactions, making it a versatile handle for further molecular elaboration. Common reactions include:

-

Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents to form secondary alcohols.

-

Oxidation: Conversion of the aldehyde to a carboxylic acid.

-

Reduction: Conversion of the aldehyde to a primary alcohol.

Applications in Research and Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][3][4][5] The presence of the isopropyl group and the aldehyde functionality in this compound provides a platform for the synthesis of diverse libraries of compounds for biological screening.

Role as a Pharmaceutical Intermediate:

This compound serves as a key intermediate in the synthesis of various pharmaceuticals.[1] While specific drug targets are not always disclosed in supplier literature, it is noted for its use in developing compounds aimed at:

-

Neurological Disorders: The pyrimidine core is a feature in various centrally active agents.

-

Oncology: It is implicated in the development of anti-cancer agents.[1] The structural motifs accessible from this aldehyde can be designed to interact with various kinase targets, which are often implicated in cancer progression.

Utility in Agrochemicals:

Beyond pharmaceuticals, this compound is also utilized in the agrochemical industry.[1] It can be a precursor for the synthesis of novel herbicides and other crop protection agents.

Experimental Protocols (Hypothetical)

As no specific experimental protocols for the synthesis and characterization of this compound are publicly available, the following are hypothetical procedures based on general organic chemistry principles and techniques for analogous compounds.

Hypothetical Synthesis: Oxidation of (2-Isopropylpyrimidin-4-yl)methanol

Materials:

-

(2-Isopropylpyrimidin-4-yl)methanol

-

Manganese dioxide (activated)

-

Dichloromethane (anhydrous)

-

Magnesium sulfate (anhydrous)

-

Celite®

Procedure:

-

To a stirred solution of (2-isopropylpyrimidin-4-yl)methanol (1 equivalent) in anhydrous dichloromethane, add activated manganese dioxide (5-10 equivalents).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

-

Wash the filter cake with dichloromethane.

-

Combine the filtrates and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel if necessary.

Characterization Workflow

A standard workflow for the characterization of the synthesized this compound would involve a combination of spectroscopic techniques.

Caption: Standard characterization workflow for this compound.

Expected Spectroscopic Features:

-

¹H NMR: Resonances corresponding to the pyrimidine ring protons, the aldehyde proton (expected to be a singlet in the range of 9-10 ppm), and the isopropyl group protons (a septet and a doublet).

-

¹³C NMR: Signals for the carbon atoms of the pyrimidine ring, the aldehyde carbonyl carbon (typically in the range of 180-200 ppm), and the isopropyl group carbons.

-

IR Spectroscopy: A characteristic strong absorption band for the aldehyde C=O stretch (around 1700 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight (150.2 g/mol ).

Conclusion

This compound is a valuable and reactive intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. While detailed public data on its properties and synthesis is limited, its structural features and the known chemistry of pyrimidines and aldehydes provide a solid foundation for its use in research and development. Further investigation into its reactivity and the biological activity of its derivatives is warranted to fully exploit its potential in the discovery of new bioactive molecules.

References

-

Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. ResearchGate. [Link]

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Preprints.org. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Royal Society of Chemistry. [Link]

-

An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

-

An overview on synthesis and biological activity of pyrimidines. SciSpace. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 4. wjarr.com [wjarr.com]

- 5. scispace.com [scispace.com]

synthesis of 2-Isopropyl-4-pyrimidinecarbaldehyde

An In-Depth Technical Guide to the Synthesis of 2-Isopropyl-4-pyrimidinecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in the synthesis of a variety of biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] Its utility as a synthetic intermediate stems from the reactive aldehyde functionality, which allows for a wide range of subsequent chemical transformations, and the substituted pyrimidine core, a common motif in medicinal chemistry. This guide provides a detailed exploration of the plausible synthetic routes to this compound, offering in-depth experimental protocols and a discussion of the underlying chemical principles. The methodologies presented are grounded in established synthetic transformations of pyrimidine derivatives and are designed to be a valuable resource for researchers in organic synthesis and drug discovery.

Introduction: The Significance of Substituted Pyrimidinecarbaldehydes

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of natural products and synthetic compounds with significant biological activity. The introduction of a carbaldehyde group onto the pyrimidine ring provides a versatile chemical handle for further molecular elaboration. This aldehyde can be readily converted into a variety of other functional groups or used in carbon-carbon bond-forming reactions, making pyrimidinecarbaldehydes highly valuable intermediates in the construction of complex molecular architectures. Specifically, 2-substituted-4-pyrimidinecarbaldehydes are of interest in the development of targeted therapies.[1] The isopropyl group at the 2-position can influence the molecule's lipophilicity and steric profile, potentially impacting its biological target engagement.

This technical guide will focus on two primary, literature-derived strategies for the :

-

Strategy A: Pyrimidine Ring Construction Followed by Vilsmeier-Haack Formylation.

-

Strategy B: Oxidation of a 4-Methylpyrimidine Precursor.

Each strategy will be discussed in detail, including the rationale for the chosen synthetic steps and comprehensive experimental procedures.

Strategy A: Pyrimidine Ring Construction Followed by Vilsmeier-Haack Formylation

This strategy involves a two-step process: first, the construction of the 2-isopropylpyrimidine core, followed by the introduction of the carbaldehyde group at the 4-position via the Vilsmeier-Haack reaction.

Step 1: Synthesis of 2-Isopropylpyrimidine

The synthesis of the 2-isopropylpyrimidine core can be achieved through the condensation of an appropriate amidine with a 1,3-dicarbonyl compound or its equivalent. A common method for the synthesis of 2-substituted pyrimidines is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid to form an imino ether, which is then converted to an amidine. Alternatively, isobutyramidine can be prepared and directly used in the cyclization step.

Experimental Protocol: Synthesis of 2-Isopropylpyrimidine

-

Part 1: Preparation of Isobutyramidine Hydrochloride

-

To a solution of isobutyronitrile (1 mol) in anhydrous ethanol (250 mL), add hydrogen chloride gas at 0 °C until saturation.

-

Seal the reaction vessel and allow it to stand at room temperature for 24 hours.

-

Remove the solvent under reduced pressure to obtain the crude ethyl isobutyrimidate hydrochloride.

-

To the crude imino ether, add a solution of ammonia in ethanol (2 M) and stir at room temperature for 12 hours.

-

Remove the solvent under reduced pressure and triturate the residue with diethyl ether to afford isobutyramidine hydrochloride as a solid.

-

-

Part 2: Synthesis of 2-Isopropylpyrimidine

-

To a solution of sodium ethoxide, prepared by dissolving sodium (1.1 eq) in anhydrous ethanol, add malondialdehyde tetraethyl acetal (1 eq).

-

Add isobutyramidine hydrochloride (1 eq) to the reaction mixture.

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction to room temperature and neutralize with hydrochloric acid.

-

Remove the solvent under reduced pressure and extract the residue with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 2-isopropylpyrimidine.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

| Reagent | Molar Ratio | Notes |

| Isobutyronitrile | 1 | Starting material for the amidine |

| Anhydrous Ethanol | - | Solvent |

| Hydrogen Chloride (gas) | Excess | Catalyst for imino ether formation |

| Ammonia in Ethanol | Excess | To form the amidine |

| Sodium | 1.1 | To prepare sodium ethoxide |

| Malondialdehyde tetraethyl acetal | 1 | 1,3-Dicarbonyl equivalent |

| Isobutyramidine hydrochloride | 1 | The C2-N1-C6 fragment |

Causality Behind Experimental Choices:

-

The use of anhydrous conditions is crucial in the formation of the imino ether to prevent hydrolysis back to the amide.

-

Malondialdehyde tetraethyl acetal is a stable and convenient precursor to the highly reactive malondialdehyde required for the cyclization.

-

Sodium ethoxide acts as a base to deprotonate the amidine and facilitate the condensation reaction.

Step 2: Vilsmeier-Haack Formylation of 2-Isopropylpyrimidine

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The reaction utilizes a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[2][3] This electrophilic species then attacks the pyrimidine ring to introduce the formyl group. For pyrimidines, the formylation is expected to occur at an electron-rich position, which is typically the 4- or 6-position if unsubstituted.

Experimental Protocol: Vilsmeier-Haack Formylation

-

In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 eq).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the DMF, maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

To this mixture, add a solution of 2-isopropylpyrimidine (1 eq) in anhydrous dichloroethane dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

| Reagent | Molar Ratio | Notes |

| 2-Isopropylpyrimidine | 1 | The substrate for formylation |

| N,N-Dimethylformamide (DMF) | 3 | Reagent for Vilsmeier reagent formation and can also act as a solvent |

| Phosphorus Oxychloride (POCl₃) | 1.2 | Activates DMF to form the electrophilic Vilsmeier reagent |

| Dichloroethane | - | Anhydrous solvent |

Causality Behind Experimental Choices:

-

The Vilsmeier reagent is highly reactive and moisture-sensitive, necessitating anhydrous conditions.

-

The reaction is performed at low temperature initially to control the exothermic formation of the Vilsmeier reagent.

-

Heating is required to drive the electrophilic substitution on the relatively electron-deficient pyrimidine ring.

-

The aqueous workup with a base hydrolyzes the intermediate iminium salt to the final aldehyde.

Diagram of Synthetic Pathway A:

Caption: Synthetic route to this compound via ring formation and subsequent formylation.

Strategy B: Oxidation of a 4-Methylpyrimidine Precursor

An alternative approach involves the synthesis of a 2-isopropyl-4-methylpyrimidine intermediate, followed by the selective oxidation of the methyl group to a carbaldehyde. This strategy is advantageous if the starting materials for the 4-methylpyrimidine are more readily available or if the Vilsmeier-Haack formylation proves to be low-yielding or non-selective.

Step 1: Synthesis of 2-Isopropyl-4-methyl-6-hydroxypyrimidine

A plausible route to a 2-isopropyl-4-methylpyrimidine precursor starts with the condensation of isobutyramidine with an acetoacetic ester. This reaction typically yields a hydroxypyrimidine.[4]

Experimental Protocol: Synthesis of 2-Isopropyl-4-methyl-6-hydroxypyrimidine

-

Prepare a solution of sodium methoxide by dissolving sodium (1.1 eq) in anhydrous methanol.

-

To this solution, add isobutyramidine hydrochloride (1 eq) and stir for 30 minutes.

-

Add ethyl acetoacetate (1 eq) dropwise to the reaction mixture.

-

Reflux the mixture for 8-10 hours.

-

Cool the reaction to room temperature and neutralize with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 2-isopropyl-4-methyl-6-hydroxypyrimidine.

| Reagent | Molar Ratio | Notes |

| Isobutyramidine hydrochloride | 1 | Provides the C2-N1-C6 fragment |

| Ethyl acetoacetate | 1 | Provides the C4-C5-N3 fragment |

| Sodium | 1.1 | To prepare the sodium methoxide base |

| Anhydrous Methanol | - | Solvent |

Step 2: Chlorination of the Hydroxypyrimidine

The hydroxyl group at the 6-position needs to be removed. A common method is to convert it to a chloro group, which can then be removed by hydrogenolysis.

Experimental Protocol: Synthesis of 2-Isopropyl-4-methyl-6-chloropyrimidine

-

To a flask containing 2-isopropyl-4-methyl-6-hydroxypyrimidine (1 eq), add phosphorus oxychloride (POCl₃, 5 eq).

-

Optionally, a catalytic amount of a tertiary amine such as N,N-dimethylaniline can be added.

-

Heat the mixture to reflux for 3-4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by column chromatography to give 2-isopropyl-4-methyl-6-chloropyrimidine.

Step 3: Dechlorination to 2-Isopropyl-4-methylpyrimidine

The chloro group is removed by catalytic hydrogenation.

Experimental Protocol: Synthesis of 2-Isopropyl-4-methylpyrimidine

-

Dissolve 2-isopropyl-4-methyl-6-chloropyrimidine (1 eq) in ethanol.

-

Add palladium on carbon (10% Pd, 0.05 eq) and triethylamine (1.2 eq).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 2-isopropyl-4-methylpyrimidine.

Step 4: Oxidation of 2-Isopropyl-4-methylpyrimidine

The final step is the selective oxidation of the methyl group at the 4-position to a carbaldehyde. A common reagent for this transformation on heterocyclic systems is selenium dioxide (SeO₂), in what is known as the Riley oxidation.[5]

Experimental Protocol: Riley Oxidation

-

In a flask equipped with a reflux condenser, dissolve 2-isopropyl-4-methylpyrimidine (1 eq) in a mixture of dioxane and water.

-

Add selenium dioxide (SeO₂, 1.1 eq) to the solution.

-

Heat the reaction mixture to reflux for 12-16 hours. A black precipitate of selenium will form.

-

Cool the reaction mixture and filter to remove the selenium.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Diagram of Synthetic Pathway B:

Caption: Multi-step via a 4-methylpyrimidine intermediate.

Conclusion and Future Perspectives

This technical guide has outlined two viable and scientifically grounded synthetic routes for the preparation of this compound. Strategy A, involving direct formylation, is more atom-economical and involves fewer steps. However, its success is highly dependent on the reactivity and selectivity of the Vilsmeier-Haack reaction on the 2-isopropylpyrimidine substrate. Strategy B, while longer, proceeds through well-established transformations and may offer a more robust, albeit less direct, pathway.

The choice between these strategies will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the synthesis, and the equipment at hand. Both routes provide a solid foundation for the synthesis of this valuable building block. Further optimization of reaction conditions for each step may be necessary to achieve maximum yield and purity. The methodologies described herein should empower researchers in medicinal chemistry and drug development to access this compound and explore its potential in the synthesis of novel therapeutic agents.

References

-

Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

-

Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. ResearchGate. Available at: [Link]

- Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. Synfacts 2011, 2011, 0722-0722.

-

Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

-

Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions INTRODUCTION. ResearchGate. Available at: [Link]

- Process for the preparation of pyrimidine compounds. Google Patents.

-

Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

- Method for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine. Google Patents.

- Preparation of 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonyl amido) pyrimidine-5-formaldehyde. Google Patents.

Sources

2-Isopropyl-4-pyrimidinecarbaldehyde: A Versatile Building Block in Medicinal Chemistry

<

Abstract: 2-Isopropyl-4-pyrimidinecarbaldehyde is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its unique structural features, including the reactive aldehyde group and the pyrimidine core, make it a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its role in modern drug discovery.

Introduction

The pyrimidine nucleus is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds with significant pharmacological properties.[2][3][4] Pyrimidine derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects.[5][6] The introduction of an isopropyl group at the 2-position and a carbaldehyde (formyl) group at the 4-position of the pyrimidine ring creates a molecule with distinct chemical and biological characteristics. The isopropyl group can enhance lipophilicity and metabolic stability, while the aldehyde functionality provides a convenient handle for further chemical modifications.

Physicochemical Properties of Pyrimidine Derivatives:

| Property | Value | Reference |

| Molecular Formula | C8H10N2O | Chem-Impex[1] |

| Appearance | Varies (often crystalline solid) | N/A |

| Solubility | Generally soluble in organic solvents | N/A |

| Reactivity | Aldehyde group is susceptible to nucleophilic attack | General Organic Chemistry |

| Biological Role | Intermediate for pharmaceuticals and agrochemicals | Chem-Impex[1] |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. A common method involves the construction of the substituted pyrimidine ring followed by the introduction or modification of the formyl group.

Hypothetical Synthetic Workflow:

A plausible synthetic route could start from readily available precursors, such as isobutyramidine and a suitable three-carbon building block. The subsequent formylation of the pyrimidine ring is a key step.

Caption: A potential synthetic pathway to this compound.

Detailed Synthetic Protocol (Hypothetical):

Step 1: Synthesis of 2-Isopropylpyrimidine

-

To a solution of isobutyramidine hydrochloride in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide) to generate the free amidine.

-

Add a malondialdehyde equivalent (e.g., 1,1,3,3-tetramethoxypropane) to the reaction mixture.

-

Heat the mixture under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by distillation or chromatography to obtain 2-isopropylpyrimidine.

Step 2: Formylation of 2-Isopropylpyrimidine

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles.[2]

-

In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl3) to anhydrous dimethylformamide (DMF).

-

Stir the mixture at low temperature for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 2-isopropylpyrimidine in a suitable solvent (e.g., dichloromethane) to the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by pouring it onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent and purify by column chromatography to yield this compound.

Another potential route involves the oxidation of a corresponding alcohol, 2-isopropyl-4-(hydroxymethyl)pyrimidine.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dominated by the aldehyde group, which readily undergoes a variety of transformations.

Key Reaction Pathways:

Caption: Common derivatization reactions of this compound.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) affords the corresponding secondary or tertiary amines. This is a powerful method for introducing diverse functional groups.

-

Nucleophilic Addition: Grignard reagents and organolithium compounds add to the carbonyl carbon to yield secondary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde into an alkene, allowing for carbon chain extension.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: Reduction of the aldehyde with reagents such as sodium borohydride provides the primary alcohol, (2-isopropylpyrimidin-4-yl)methanol.[7]

Applications in Drug Discovery and Medicinal Chemistry

Pyrimidinecarbaldehydes are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds.[5] The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the purine bases of DNA and RNA and to participate in hydrogen bonding interactions with biological targets.[3][6]

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. For instance, the 2-isopropyl-4-substituted pyrimidine core is found in compounds with potential therapeutic applications.

Case Study: Rosuvastatin Intermediate

A structurally related compound, 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carbaldehyde, is a key intermediate in the synthesis of the cholesterol-lowering drug Rosuvastatin.[8] This highlights the importance of the 6-isopropylpyrimidine-5-carbaldehyde scaffold in the synthesis of complex pharmaceutical agents.

Potential Signaling Pathway Involvement:

Derivatives of pyrimidinecarbaldehydes have been investigated as inhibitors of various kinases, which are key regulators of cellular signaling pathways. For example, a hypothetical derivative of this compound could be designed to target a specific kinase involved in a cancer-related signaling pathway.

Caption: A hypothetical signaling pathway inhibited by a pyrimidine derivative.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. While direct literature on this specific compound is limited, the established chemistry of pyrimidinecarbaldehydes provides a strong foundation for its utilization in the development of new therapeutic agents. Future research in this area could focus on the exploration of novel synthetic routes to this compound and the synthesis of libraries of its derivatives for biological screening against a wide range of therapeutic targets. The continued interest in pyrimidine-based scaffolds ensures that compounds like this compound will remain relevant in the field of medicinal chemistry.[2][9]

References

- ResearchGate.

- Chem-Impex. This compound. N.p.

- Growing Science.

- HETEROCYCLES, Vol. N.p.

- PMC - PubMed Central. Recent Advances in Pyrimidine-Based Drugs. N.p.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. N.p., 15 Jul. 2024.

- SciSpace. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. N.p., 25 Jun. 2021.

- MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. N.p., 12 Jan. 2023.

- Guidechem. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL 2814-20-2 wiki. N.p.

- MDPI. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. N.p.

- Haz-Map. 2-Isopropyl-6-methyl-4-pyrimidone - Hazardous Agents. N.p.

- PubMed. Synthesis and calcium channel modulating effects of isopropyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(thienyl)

- PubChem. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498. N.p.

- Google Patents.

- Google Patents.

- Eureka | Patsnap. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. N.p.

- Google Patents.

- Sigma-Aldrich. 2-Isopropyl-6-methyl-4-pyrimidinol 99 2814-20-2. N.p.

- Google Patents. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound. N.p.

- ACS Publications. Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction | The Journal of Organic Chemistry. N.p.

- chemicalbook. 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-n-methylsulfonyl)amino]pyrimidine-5-yl-methanol synthesis. N.p.

- PubMed. In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor. N.p.

- ChemicalBook. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL | 2814-20-2. N.p., 27 Jan. 2025.

- Google Patents. US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine. N.p.

- 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidinyl-5-yl-formyl. N.p., 24 Sep. 2025.

- LookChem. Cas 147118-36-3,4-(4-Fluorophenyl). N.p.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. growingscience.com [growingscience.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-n-methylsulfonyl)amino]pyrimidine-5-yl-methanol synthesis - chemicalbook [chemicalbook.com]

- 8. 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidinyl-5-yl-formyl | 147118-37-4 [chemicalbook.com]

- 9. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]

The Advent of the Formyl Group: A Technical History of Pyrimidinecarbaldehydes in Synthetic Chemistry

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Pyrimidinecarbaldehydes, a class of heterocyclic aldehydes, represent a cornerstone in the synthesis of a vast array of biologically active molecules and pharmaceuticals. Their strategic importance lies in the versatility of the formyl group, which serves as a gateway for diverse chemical transformations, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive exploration of the discovery and historical evolution of pyrimidinecarbaldehydes, charting the course from their early, often challenging, syntheses to the sophisticated and efficient methodologies employed today. We will delve into the causality behind key experimental choices, present detailed, field-proven protocols for their preparation, and visualize the logical progression of synthetic strategies. This guide is designed to equip researchers, scientists, and drug development professionals with a deep understanding of the foundational chemistry of pyrimidinecarbaldehydes, empowering innovation in medicinal chemistry and beyond.

Introduction: The Strategic Importance of the Pyrimidine Nucleus and the Formyl Moiety

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules such as the nucleobases uracil, thymine, and cytosine.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous therapeutic agents.[2] The introduction of a formyl group (-CHO) onto this vital heterocycle to create pyrimidinecarbaldehydes unlocks a rich and diverse field of synthetic possibilities. The aldehyde functionality is a versatile chemical handle, susceptible to a wide range of transformations including oxidation, reduction, nucleophilic addition, and condensation reactions. This reactivity makes pyrimidinecarbaldehydes invaluable intermediates in the synthesis of more complex pyrimidine derivatives with tailored biological functions.

This guide will navigate the historical landscape of pyrimidinecarbaldehyde synthesis, from the pioneering efforts of early organic chemists to the development of more refined and widely adopted methods. We will examine the underlying principles of these synthetic strategies, providing a logical framework for understanding their evolution and application.

A Historical Odyssey: The Discovery and Early Synthesis of Pyrimidinecarbaldehydes

The systematic study of pyrimidines began in the late 19th century, with Wilhelm Pinner's synthesis of pyrimidine derivatives in 1884.[1] However, the specific introduction of a formyl group onto the pyrimidine ring came later. The journey to access these crucial building blocks was not straightforward and involved the adaptation and refinement of existing formylation and oxidation reactions.

The Dawn of Formylation: Pyrimidine-5-carbaldehyde

The earliest well-documented syntheses of a pyrimidinecarbaldehyde appear to be centered on the 5-substituted isomer. In a seminal 1956 paper, T. L. V. Ulbricht and Charles C. Price described the synthesis of various pyrimidine metabolite analogs, laying important groundwork in the field.[3]

A significant milestone in the specific synthesis of pyrimidine-5-carbaldehyde was the application of the Reimer-Tiemann reaction . In 1960, Richard H. Wiley and Yuzuru Yamamoto published a detailed study on the synthesis of pyrimidine-5-carboxaldehydes using this classic formylation method.[4] This reaction, traditionally used for the ortho-formylation of phenols, was successfully adapted to formylate activated pyrimidine systems.

Another critical method that emerged for the synthesis of pyrimidine-5-carbaldehyde was the Vilsmeier-Haack reaction . This reaction, which employs a Vilsmeier reagent (typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide), proved to be a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] Its application to pyrimidines provided a more direct and often higher-yielding route to the desired aldehydes compared to earlier methods.

Expanding the Isomeric Toolkit: The Emergence of Pyrimidine-4-carbaldehyde

The synthesis of pyrimidine-4-carbaldehyde followed a different trajectory, primarily relying on the oxidation of a pre-existing methyl or hydroxymethyl group at the 4-position of the pyrimidine ring. A key early method for this transformation was the Riley oxidation , which utilizes selenium dioxide (SeO₂) to oxidize activated methyl or methylene groups to carbonyls.[7][8] This method, first reported by Harry Lister Riley in 1932 for other systems, was later applied to heterocyclic compounds, providing a viable route to pyrimidine-4-carbaldehydes.[9]

The Elusive Isomer: Pyrimidine-2-carbaldehyde

The synthesis of pyrimidine-2-carbaldehyde has historically been the most challenging of the three simple isomers. Direct formylation at the 2-position is often difficult due to the electronic nature of the pyrimidine ring. Early and even contemporary syntheses frequently rely on more indirect routes, such as the oxidation of a 2-methylpyrimidine precursor or the manipulation of other functional groups at the 2-position.

Key Synthetic Methodologies: A Technical Deep Dive

The synthesis of pyrimidinecarbaldehydes has evolved significantly, with several key methods becoming staples in the organic chemist's toolbox. Each method possesses its own set of advantages, limitations, and mechanistic nuances.

Electrophilic Formylation Reactions

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including certain pyrimidine derivatives.[5] The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile.

Mechanism Causality: The success of the Vilsmeier-Haack reaction on pyrimidines is highly dependent on the electronic nature of the substrate. Electron-donating groups on the pyrimidine ring enhance its nucleophilicity, facilitating the electrophilic attack by the Vilsmeier reagent. The reaction typically occurs at the most electron-rich position, which is often the 5-position in substituted pyrimidines.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol [5]

This protocol describes the synthesis of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.

-

Reagent Preparation: In a fume hood, carefully add phosphorus oxychloride (0.29 mL, 3.16 mmol) dropwise to cooled N,N-dimethylformamide (DMF) (0.49 mL, 6.3 mmol) with vigorous stirring.

-

Reaction Setup: To a suspension of 2-methylpyrimidine-4,6-diol (0.4 g, 3.16 mmol) in DMF (3 mL), add the freshly prepared Vilsmeier reagent dropwise with continuous stirring.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for 5 hours. Monitor the reaction progress by thin-layer chromatography.

-

Work-up: After completion, pour the reaction mixture onto ice and stir overnight.

-

Isolation: Collect the resulting precipitate by filtration and dry at 60 °C. The practical yield of the desired product is approximately 61%.

The Reimer-Tiemann reaction offers an alternative, albeit often lower-yielding, method for the formylation of activated pyrimidines, particularly those bearing hydroxyl groups. The reactive electrophile in this reaction is dichlorocarbene (:CCl₂), generated in situ from chloroform and a strong base.

Mechanism Causality: The reaction is initiated by the deprotonation of the hydroxypyrimidine to a more nucleophilic pyrimidinoxide anion. This anion then attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde. The regioselectivity is influenced by the position of the activating hydroxyl group.

Experimental Protocol: Reimer-Tiemann Synthesis of Pyrimidine-5-carboxaldehydes

A generalized procedure based on the work of Wiley and Yamamoto.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve the hydroxypyrimidine substrate in a suitable solvent (e.g., aqueous ethanol).

-

Base Addition: Add a solution of a strong base, such as sodium hydroxide, to the reaction mixture.

-

Chloroform Addition: While vigorously stirring, add chloroform dropwise to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

Work-up: After cooling, acidify the reaction mixture with a dilute acid (e.g., sulfuric acid).

-

Isolation: Extract the product with a suitable organic solvent (e.g., diethyl ether). The organic layer is then washed, dried, and concentrated. The crude product can be purified by distillation or chromatography.

Oxidation of Methyl and Hydroxymethyl Pyrimidines

The oxidation of readily available methyl- or hydroxymethylpyrimidines provides a reliable and often high-yielding route to the corresponding pyrimidinecarbaldehydes, especially for the 4- and 2-isomers.

The Riley oxidation, using selenium dioxide, is a classic method for the oxidation of activated methyl groups.[7][8]

Mechanism Causality: The reaction is believed to proceed via an ene reaction followed by a[5][7]-sigmatropic rearrangement of an intermediate allylseleninic acid. Hydrolysis of the resulting selenium-containing species affords the aldehyde. The reactivity of the methyl group is enhanced by its position on the electron-deficient pyrimidine ring.

Experimental Protocol: Riley Oxidation of a Methylpyrimidine [3]

-

Reaction Setup: In a pressure tube, dissolve the methylpyrimidine substrate (1.0 eq) in 1,4-dioxane.

-

Oxidant Addition: Add selenium dioxide (20.0 eq) in one portion at room temperature.

-

Reaction Conditions: Stir the resulting suspension vigorously and heat to 100 °C for 7 hours.

-

Work-up: After cooling, dilute the reaction mixture with diethyl ether.

-

Isolation: Filter the suspension through a pad of Celite, washing with diethyl ether. Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired pyrimidinecarbaldehyde.

More modern and environmentally benign methods often involve the catalytic oxidation of hydroxymethylpyrimidines. A variety of oxidizing agents and catalyst systems can be employed for this transformation.

Mechanism Causality: These reactions typically proceed through the formation of an active oxidant that selectively oxidizes the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. The choice of catalyst and oxidant is crucial for achieving high selectivity and yield.

Experimental Protocol: General Catalytic Oxidation of a Hydroxymethylpyrimidine

-

Reaction Setup: Dissolve the hydroxymethylpyrimidine substrate in a suitable organic solvent (e.g., dichloromethane, acetonitrile).

-

Catalyst and Oxidant Addition: Add a catalytic amount of a suitable transition metal catalyst (e.g., a ruthenium or palladium complex) and a stoichiometric amount of a co-oxidant (e.g., N-methylmorpholine N-oxide, oxygen).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution).

-

Isolation: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by chromatography.

Data Presentation and Comparison of Synthetic Routes

The choice of synthetic route to a particular pyrimidinecarbaldehyde depends on several factors, including the availability of starting materials, desired scale, and the presence of other functional groups. The following table summarizes the key features of the discussed methodologies.

| Method | Isomer Preference | Typical Yields | Advantages | Disadvantages |

| Vilsmeier-Haack Reaction | 5-position | Moderate to Good | Direct formylation, good functional group tolerance. | Requires activated pyrimidines, Vilsmeier reagent is moisture sensitive. |

| Reimer-Tiemann Reaction | 5-position (with hydroxyl activation) | Low to Moderate | Uses readily available reagents. | Often low yields, harsh basic conditions, formation of byproducts. |

| Riley Oxidation | 2- and 4-positions | Moderate | Effective for oxidizing methyl groups. | Stoichiometric use of toxic selenium dioxide. |

| Catalytic Oxidation | 2- and 4-positions | Good to Excellent | High yields, milder conditions, catalytic. | Requires synthesis of hydroxymethyl precursor, catalyst cost. |

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed in this guide.

Caption: Riley Oxidation Workflow

Conclusion and Future Perspectives

The journey of pyrimidinecarbaldehydes from their initial, often serendipitous, discoveries to their current status as indispensable synthetic intermediates is a testament to the ingenuity and perseverance of organic chemists. The evolution of synthetic methods, from the harsh conditions of the Reimer-Tiemann reaction to the elegance of modern catalytic oxidations, reflects the broader trends in organic synthesis towards greater efficiency, selectivity, and sustainability.

For researchers in drug discovery and development, a thorough understanding of the history and synthetic nuances of pyrimidinecarbaldehydes is not merely an academic exercise. It is the foundation upon which novel molecular entities are designed and constructed. The ability to strategically introduce and manipulate the formyl group on the pyrimidine scaffold opens up a vast chemical space for the exploration of new therapeutic agents.

Future research in this field will likely focus on the development of even more efficient and greener synthetic methodologies. This includes the exploration of novel catalytic systems, the use of flow chemistry for safer and more scalable production, and the application of biocatalysis for highly selective transformations. As our understanding of the biological roles of pyrimidine-containing molecules continues to grow, the demand for diverse and readily accessible pyrimidinecarbaldehydes will undoubtedly increase, ensuring that the rich history of these fundamental building blocks will continue to be written for years to come.

References

-

Ulbricht, T. L. V., & Price, C. C. (1956). The Synthesis of Some Pyrimidine Metabolite Analogs. The Journal of Organic Chemistry, 21(5), 567–571. [Link]

-

Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. (2024). ResearchGate. [Link]

-

Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2022). MDPI. [Link]

-

Riley oxidation. (n.d.). Grokipedia. [Link]

-

Pyrimidine. (n.d.). Wikipedia. [Link]

-

7.1.1. Synthesis. (n.d.). In Science of Synthesis. [Link]

-

Bredereck Pyrimidine Synthesis. (2014). Chem-Station. [Link]

-

Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. (2015). National Institutes of Health. [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health. [Link]

-

The use of selenium (IV) oxide to oxidize aromatic methyl groups. (2012). Emporia State University. [Link]

-

Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. (2012). ResearchGate. [Link]

-

Synthesis of pyrimidines by direct condensation of amides and nitriles. (2007). National Institutes of Health. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Assiut University. [Link]

-

Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. (2024). ResearchGate. [Link]

-

PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. (2021). YouTube. [Link]

-

Riley oxidation. (n.d.). Wikipedia. [Link]

-

Rearrangement of substituted pyrimidin-4-ones under the Vilsmeier-Haack reaction. (2021). SciSpace. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical and Chemical Sciences. [Link]

-

Riley Oxidation. (n.d.). NROChemistry. [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

-

Reimer-Tiemann Reaction. (n.d.). In Name Reactions in Organic Synthesis. [Link]

-

Bredereck's synthesis of purine derivatives. (n.d.). ResearchGate. [Link]

-

Wiley, R. H., & Yamamoto, Y. (1960). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry, 25(11), 1906–1909. [Link]

-

Studies on the mode of oxidation of pyrazolo(3,4-d)pyrimidine by aldehyde oxidase and xanthine oxidase. (1969). National Institutes of Health. [Link]

-

Ulbricht, T. L. V. (2013). Purines, Pyrimidines and Nucleotides. Elsevier. [Link]

-

Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. (2010). National Institutes of Health. [Link]

- Synthesis of 4-amino-pyrimidines scaffolds. (2012).

-

Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b. (n.d.). ResearchGate. [Link]

-

Oxidation of 6-methyl-2,4-dioxypyrimidine with selenious acid. (n.d.). ResearchGate. [Link]

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Riley Oxidation | NROChemistry [nrochemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. adichemistry.com [adichemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. grokipedia.com [grokipedia.com]

- 9. Riley oxidation - Wikipedia [en.wikipedia.org]

The Strategic Role of 2-Isopropyl-4-pyrimidinecarbaldehyde in Complex Molecule Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-isopropyl-4-pyrimidinecarbaldehyde, a versatile chemical intermediate of significant interest in modern organic synthesis, particularly within the pharmaceutical and agrochemical sectors. The document elucidates the synthetic pathways to this key building block, details its crucial role in the construction of complex molecular architectures, and provides a comprehensive case study on its application in the synthesis of a blockbuster drug. Through detailed protocols, mechanistic insights, and a focus on the causality of experimental choices, this guide serves as a valuable resource for professionals engaged in drug discovery and process development.

Introduction: The Pyrimidine Scaffold and the Significance of this compound

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, antiviral, and central nervous system (CNS) agents.[1][2] Its ability to engage in various non-covalent interactions and serve as a bioisostere for other aromatic systems makes it a cornerstone of modern drug design.[3] Within the vast landscape of pyrimidine-based intermediates, this compound stands out as a particularly valuable building block. Its unique substitution pattern, featuring an isopropyl group at the 2-position and a reactive carbaldehyde at the 4-position, offers a strategic combination of steric and electronic properties that are instrumental in directing the synthesis of complex target molecules.[4]

The isopropyl group can impart favorable pharmacokinetic properties, such as increased metabolic stability and enhanced lipophilicity, while the aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including carbon-carbon bond-forming reactions and the introduction of diverse functional groups. This guide will delve into the synthetic accessibility of this key intermediate and showcase its strategic importance through a detailed examination of its role in the synthesis of a leading pharmaceutical agent.

Synthesis of this compound and its Analogs

The synthesis of this compound and its structurally related analogs can be achieved through several strategic approaches. A common and efficient method involves the construction of the pyrimidine core followed by the introduction or modification of the formyl group.

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic disconnection of this compound points towards a more stable precursor, such as a corresponding hydroxymethyl or methyl-substituted pyrimidine. A plausible precursor is 2-isopropyl-4-methyl-6-hydroxypyrimidine, which can be synthesized via a well-established condensation reaction.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Synthesis of 2-Isopropyl-4-methyl-6-hydroxypyrimidine

This protocol describes the synthesis of a key precursor to the title compound, as adapted from established pyrimidine synthesis methodologies.[5]

Reaction Scheme:

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutyramidine hydrochloride (1.0 equivalent) and a dry, non-aqueous solvent such as heptane.

-

Base Addition: Add a strong base, such as sodium methoxide (1.1 equivalents), to the suspension and stir for 30 minutes at room temperature to generate the free amidine.

-

Condensation: Add methyl acetoacetate (1.0 equivalent) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction involves the azeotropic removal of water.[5]

-

Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product may precipitate from the solution. Filter the solid, wash with a cold non-polar solvent (e.g., hexane), and dry under vacuum to yield 2-isopropyl-4-methyl-6-hydroxypyrimidine.

Data Summary:

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| Isobutyramidine HCl | 122.59 | 1.0 |

| Sodium Methoxide | 54.02 | 1.1 |

| Methyl Acetoacetate | 116.12 | 1.0 |

Typical yields for this type of condensation reaction are generally high, often exceeding 80%.

Conversion to this compound

The conversion of the hydroxypyrimidine precursor to the target carbaldehyde involves a series of functional group interconversions. A plausible synthetic sequence is as follows:

-

Dehydroxylation: The hydroxyl group at the 6-position can be removed through a two-step process involving conversion to a chloride (e.g., using POCl₃) followed by reductive dehalogenation.

-

Oxidation of the Methyl Group: The methyl group at the 4-position can be oxidized to a carbaldehyde. This can be achieved through various methods, such as free-radical bromination followed by hydrolysis (Sommelet reaction) or direct oxidation using a suitable oxidizing agent.

A more direct approach to a related pyrimidine carbaldehyde is exemplified in the synthesis of a key Rosuvastatin intermediate, which involves the oxidation of a hydroxymethyl group.

Application in Pharmaceutical Synthesis: The Case of Rosuvastatin

A structurally similar and highly significant analog, 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)-5-pyrimidinecarbaldehyde , serves as a pivotal intermediate in the industrial synthesis of Rosuvastatin, a widely prescribed HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia.[3] The synthesis of this complex pyrimidine carbaldehyde highlights the strategic importance of the core scaffold.

Synthesis of the Rosuvastatin Pyrimidine Intermediate

The synthesis of this key intermediate is a multi-step process that begins with the construction of the substituted pyrimidine ring.

Caption: Simplified synthetic workflow for the Rosuvastatin pyrimidine intermediate.

A patented method for its preparation involves the cyclization of isobutyrylacetonitrile, 4-fluorobenzaldehyde, and urea, followed by oxidation, substitution, and reduction steps to yield the final carbaldehyde.

The Crucial Role in the Wittig Reaction for Side-Chain Installation

The pyrimidine carbaldehyde intermediate is instrumental in the subsequent Wittig reaction, a cornerstone of the Rosuvastatin synthesis. This reaction stereoselectively forms the trans-alkene bond of the heptenoate side chain, which is critical for the drug's biological activity.

Reaction Scheme:

Step-by-Step Methodology (Conceptual):

-

Ylide Generation: A phosphonium salt of the side-chain fragment is treated with a strong base (e.g., n-butyllithium or sodium hydride) to generate the corresponding phosphonium ylide.

-

Wittig Reaction: The pyrimidine carbaldehyde intermediate is added to the ylide solution. The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (THF), at low temperatures.

-

Stereoselective Olefination: The reaction proceeds via a betaine intermediate to form the desired trans-alkene with high stereoselectivity.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified to yield the Rosuvastatin precursor.

This pivotal step underscores the importance of this compound and its analogs as key building blocks that enable the efficient and stereocontrolled synthesis of complex pharmaceutical agents.

Broader Applications and Future Perspectives

While the synthesis of Rosuvastatin provides a compelling example, the utility of this compound extends to other areas of drug discovery. The pyrimidine scaffold is a common feature in a variety of kinase inhibitors, and the reactive aldehyde functionality of this intermediate allows for its incorporation into diverse molecular frameworks targeting these important enzymes.[6][7] Furthermore, pyrimidine derivatives have shown promise as CNS agents, and the unique substitution pattern of this compound could be leveraged in the design of novel therapeutics for neurological disorders.[1]

The versatility of the aldehyde group allows for a multitude of subsequent reactions, including but not limited to:

-

Reductive amination: for the introduction of various amine-containing side chains.

-

Wittig and Horner-Wadsworth-Emmons reactions: for the stereoselective formation of alkenes.

-

Grignard and organolithium additions: for the formation of secondary alcohols and further functionalization.

-

Multicomponent reactions: for the rapid construction of complex heterocyclic systems.

As the demand for novel and effective therapeutics continues to grow, the strategic use of versatile and readily accessible intermediates like this compound will remain a critical component of successful drug development campaigns.

References

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. [Link]

-

Recent Advances in the Development of Pyrimidine-based CNS Agents. (2023). PubMed. [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]

-

Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PMC. [Link]

- Synthetic method of formyl pyrimidine.

- Novel 2,5-substituted pyrimidines as pde4 inhibitors.

-

Synthesis and calcium channel modulating effects of isopropyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(thienyl)-5-pyridinecarboxylates. (1997). PubMed. [Link]

-